Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is an organosilicon compound with the molecular formula C18H28OSi. This compound is known for its unique structure, which includes a silicon atom bonded to a triethyl group, a phenyl group, and a 4-methyloxolan-3-ylidene group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane typically involves the reaction of triethylsilane with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with triethylsilane in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Triethylsilane itself is a common reducing agent used in the presence of catalysts such as boron trifluoride or palladium on carbon.
Major Products Formed
The major products formed from reactions involving this compound include various silyl ethers and reduced organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo hydrosilylation reactions, where the silicon atom adds across double bonds in organic molecules, leading to the formation of silyl ethers and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents, used in various synthetic applications.
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in both reduction and substitution reactions makes it a valuable tool in organic chemistry .
Properties
CAS No. |
644995-36-8 |
---|---|
Molecular Formula |
C18H28OSi |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
triethyl-[(4-methyloxolan-3-ylidene)-phenylmethyl]silane |
InChI |
InChI=1S/C18H28OSi/c1-5-20(6-2,7-3)18(16-11-9-8-10-12-16)17-14-19-13-15(17)4/h8-12,15H,5-7,13-14H2,1-4H3 |
InChI Key |
UIUGGOITKWOZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=C1COCC1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.